Rhenium(3+) trifluoride

Description

Historical Context and Evolution of Research on Rhenium(III) Fluoro Compounds

The story of rhenium chemistry begins with its prediction as "dvi-manganese" by Dmitri Mendeleev in 1871, based on his periodic table. institut-seltene-erden.de The element was officially discovered and named Rhenium in 1925 by Walter Noddack, Ida Tacke, and Otto Berg in Germany. institut-seltene-erden.dechemicool.com The initial exploration of rhenium's fluoride (B91410) chemistry focused on its highest oxidation states. Rhenium heptafluoride (ReF₇), the only thermally stable metal heptafluoride, and rhenium hexafluoride (ReF₆) were among the first to be synthesized and characterized, typically by the direct reaction of rhenium metal with fluorine gas at high temperatures. wikipedia.orgwikipedia.org

The investigation of lower oxidation state fluorides, such as Rhenium(III) trifluoride, proved more complex. The existence of ReF₃ was noted in research literature by the late 1960s, often in the context of studies on higher fluorides. wikipedia.org However, its synthesis is not straightforward; the direct reaction of rhenium and fluorine requires specific conditions to control the oxidation state. ontosight.ai Research in the 1970s began to focus more on reductive methods for synthesizing lower-valent transition metal fluorides, which was a crucial step in accessing compounds like rhenium tetrafluoride and pentafluoride, and by extension, the Re(III) state. acs.org A significant evolution in the field has been the shift from attempting to isolate a simple, monomeric ReF₃ molecule to the synthesis and characterization of more complex, stable cluster compounds where the Re(III) fluoride unit is a fundamental component. researchgate.net

Significance of Rhenium(III) in Transition Metal Fluoride Chemistry

Rhenium is known to form compounds in a wide variety of oxidation states, with +3, +4, and +7 being the most common. wikipedia.orgwikipedia.org The significance of the Rhenium(III) oxidation state in fluoride chemistry is intrinsically linked to its d⁴ electron configuration, which promotes the formation of metal-metal bonds and cluster compounds. This is a defining characteristic that distinguishes it from the monomeric nature of higher fluorides like ReF₇. wikipedia.orgresearchgate.net

A prime example of this is the tetranuclear fluoride rhenium cluster anion, [Re₄F₁₈]⁶⁻. researchgate.net In this structure, four Re(III) centers are linked by bridging fluorine atoms. Theoretical and experimental studies of this cluster have confirmed the presence of a Re=Re double bond, with a bond distance of 2.3631 Å. researchgate.net The study of such fluoride clusters provides critical insights into the nature of multiple bonds between heavy transition metal atoms.

Furthermore, many pseudo-octahedral Rhenium(III) complexes are known to exhibit temperature-independent paramagnetism (TIP). escholarship.org This magnetic behavior arises from the coupling between the ground state and low-lying excited states via spin-orbit coupling, a phenomenon of significant interest in coordination chemistry and physics. The investigation of Re(III) fluoride complexes contributes to a deeper understanding of these fundamental electronic properties. escholarship.org

Overview of Current Research Landscape and Key Academic Challenges

Contemporary research on Rhenium(III) fluoride has largely moved beyond the simple binary compound to focus on complex coordination and cluster chemistry. The synthesis and structural characterization of novel polynuclear Re(III) fluoride species remains an active area of investigation. researchgate.net

A primary academic challenge is the synthesis of these compounds. The formation of Re(III) fluoride complexes can be difficult compared to its chloride or bromide analogs. For instance, attempts to synthesize a specific Re(III) fluoride complex via salt metathesis with CuF₂ were unsuccessful, whereas the corresponding reactions to form chloride and bromide complexes proceeded smoothly. escholarship.org This highlights the unique reactivity and challenges inherent in rhenium-fluorine chemistry.

The current research landscape heavily relies on advanced characterization techniques and computational methods. Single-crystal X-ray diffraction is essential for determining the intricate structures of fluoride clusters like {Ni(H₂O)₆₄}[Re₄F₁₈]·4H₂O. researchgate.net Raman spectroscopy is used to probe the vibrational modes, including the characteristic Re-F stretches. researchgate.net These experimental findings are often supported by Density Functional Theory (DFT) and other computational methods to correlate the geometric structure with the electronic structure and to confirm the nature of the metal-metal bonding. researchgate.netescholarship.org Research also extends to the development of complex rhenium compounds for applications such as fluoride ion sensing, demonstrating the functional potential of this area of chemistry. researchgate.net

Data Tables

Table 1: Properties of Rhenium(III) Trifluoride

| Property | Value |

| Chemical Formula | ReF₃ ontosight.aialfa-chemistry.com |

| Molecular Weight | 243.202 g/mol alfa-chemistry.com |

| CAS Number | 25605-13-4 alfa-chemistry.com |

| Physical State | Solid at room temperature ontosight.ai |

| Crystal Structure | Subject of ongoing research ontosight.ai |

Table 2: Key Binary Fluorides of Rhenium

| Compound Name | Formula | Rhenium Oxidation State |

| Rhenium(III) trifluoride | ReF₃ | +3 |

| Rhenium tetrafluoride | ReF₄ | +4 |

| Rhenium pentafluoride | ReF₅ | +5 |

| Rhenium hexafluoride | ReF₆ | +6 |

| Rhenium heptafluoride | ReF₇ | +7 |

Structure

2D Structure

Properties

CAS No. |

25605-13-4 |

|---|---|

Molecular Formula |

F3Re-3 |

Molecular Weight |

243.202 g/mol |

IUPAC Name |

rhenium;trifluoride |

InChI |

InChI=1S/3FH.Re/h3*1H;/p-3 |

InChI Key |

OCKMFZQUCZBLFC-UHFFFAOYSA-K |

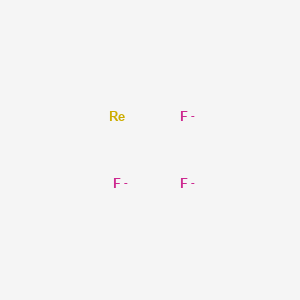

Canonical SMILES |

[F-].[F-].[F-].[Re] |

Origin of Product |

United States |

Synthetic Methodologies for Rhenium Iii Fluorides and Their Complexes

Direct Synthesis Approaches to Binary Rhenium(III) Trifluoride

Direct synthesis aims to produce binary Rhenium(III) trifluoride (ReF₃) from elemental rhenium or through high-temperature processes. However, these methods are challenging due to the high reactivity of fluorine and the tendency of rhenium to form higher oxidation state fluorides, such as rhenium hexafluoride (ReF₆) or rhenium tetrafluoride (ReF₄). ontosight.aiosti.govdtic.mil

Solid-state reactions represent a potential pathway for the synthesis of rhenium(III) fluoro compounds, typically involving the high-temperature reaction of solid precursors. While the direct synthesis of binary ReF₃ via this method is not prominently documented, related Re(III) fluoride (B91410) complexes have been successfully prepared. A notable example is the synthesis of quadruply bonded rhenium(III) dimers. These reactions, specifically solid-state melt reactions (SSMRs), have been used to prepare complexes with the stoichiometry Re₂L₄F₂ from the precursor (NH₄)₂[Re₂F₈]·2H₂O. acs.org This demonstrates the utility of solid-state methods in accessing the Re(III) oxidation state within a fluoro-complex, even if the simple binary fluoride is elusive.

| Precursor | Reactant | Product | Method | Ref |

| (NH₄)₂[Re₂F₈]·2H₂O | HL (L = hpp⁻, dpf⁻) | Re₂L₄F₂ | Solid-State Melt Reaction (SSMR) | acs.org |

High-temperature fluorination involves the direct reaction of rhenium metal with a fluorinating agent at elevated temperatures. This method is complex because the product's oxidation state is highly sensitive to reaction conditions. ontosight.ai

Studies on the kinetics of the fluorine/rhenium reaction at high temperatures have shown that the gasification product is primarily Rhenium(IV) fluoride (ReF₄). dtic.mil Similarly, fluorination of rhenium metal with agents like chlorine trifluoride (ClF₃) at 300°C has been utilized to produce Rhenium(VI) fluoride (ReF₆), a method chosen specifically to avoid the formation of oxyfluorides that can occur with fluorine gas. osti.gov The application of hydrogen fluoride (HF) gas to react with metal oxides at temperatures between 300 to 500°C is another established high-temperature gas-solid reaction technique for producing metal fluorides. oecd-nea.org Although these techniques are standard for producing metal fluorides, achieving the specific Re(III) oxidation state in the form of binary ReF₃ remains a significant synthetic challenge, with higher oxidation states often being the more favorable products.

| Rhenium Source | Fluorinating Agent | Temperature | Primary Product | Ref |

| Rhenium Metal | Fluorine (F) | High Temperature | ReF₄ | dtic.mil |

| Rhenium Metal | Chlorine Trifluoride (ClF₃) | 300°C | ReF₆ | osti.gov |

| Metal Oxides | Hydrogen Fluoride (HF) | 300-500°C | Metal Fluorides | oecd-nea.org |

Indirect Synthesis Routes to Rhenium(III) Fluoro Compounds

Indirect routes offer more controlled and versatile pathways to rhenium(III) fluoro compounds by utilizing pre-existing rhenium complexes and introducing the fluoride ligand through various reaction types.

This approach involves reacting a carefully chosen rhenium precursor complex with a fluorinating agent. The precursor contains a leaving group that is readily displaced by fluoride. For instance, rhenium-oxo-fluoride complexes have been prepared by treating a chloro-hydroxo precursor, TpRe(O)(OH)Cl, with concentrated aqueous hydrofluoric acid (HF) to yield the chloro-fluoro complex TpRe(O)(F)Cl. acs.org

Another successful strategy involves salt metathesis. The rhenium(III) fluoride complex Re(F)(η⁵-Cp)(BDI) was synthesized from the corresponding rhenium(III) triflate precursor, Re(OTf)(η⁵-Cp)(BDI), by reaction with tetramethylammonium (B1211777) fluoride. escholarship.org This highlights the utility of triflate as a leaving group in the preparation of fluoride complexes. Interestingly, direct reaction with CuF₂ to obtain the fluoride product was unsuccessful, necessitating this two-step precursor-mediated approach. escholarship.org

A novel method employing rhenium(I) complexation has also been developed for radiofluorination. nih.govresearchgate.net This strategy involves complexing a ligand to a rhenium(I) center, which activates the ligand for subsequent nucleophilic fluorination. nih.govresearchgate.net While aimed at synthesizing radiotracers, the principle of metal-mediation to facilitate fluorination is a key concept.

| Precursor Complex | Fluorinating Agent | Product Complex | Ref |

| TpRe(O)(OH)Cl | Concentrated aq. HF | TpRe(O)(F)Cl | acs.org |

| Re(OTf)(η⁵-Cp)(BDI) | Tetramethylammonium fluoride | Re(F)(η⁵-Cp)(BDI) | escholarship.org |

Ligand exchange reactions are a cornerstone of coordination chemistry and are widely used for the synthesis of rhenium fluoro complexes. In this method, a ligand in an existing rhenium complex is substituted by a fluoride ion from a fluoride source. While the synthesis of many rhenium(III) halide complexes (chloro and bromo) proceeds via ligand exchange, reactions to form the fluoride analogues can be challenging. acs.orgrsc.org

For example, attempts to produce Tp-rhenium-fluoro complexes by reacting TpRe(O)Cl₂ with sources like NaF or AgF were not successful, even though the analogous reactions with NaBr and NaI readily yielded the corresponding bromide and iodide complexes. acs.org However, substitution of a triflate ligand has proven more fruitful, as seen in the synthesis of the fluoro-iodide complex TpRe(O)(F)I from the fluoro-triflate precursor TpRe(O)(F)(OTf). acs.org

The principles of ligand exchange are also evident in the chemistry of rhenium carbonyl complexes, where isocyanide ligands can be introduced by replacing carbonyl groups. d-nb.info The extent of these exchange reactions is sensitive to both the steric and electronic properties of the incoming ligands. d-nb.inforsc.org This highlights that the success of ligand exchange depends heavily on the specific precursor and the reaction conditions.

Redox-substitution pathways involve a change in the oxidation state of the rhenium center during the ligand substitution process. These reactions can start from either a higher or lower oxidation state precursor.

Stable Rhenium(III) halide complexes, [ReIIIX₃(PNPR)], have been synthesized from Rhenium(V) precursors through combined redox-substitution reactions. rsc.org This demonstrates the feasibility of reducing a higher oxidation state rhenium center while simultaneously introducing new ligands.

Conversely, starting from a low-valent rhenium(I) salt, Na[Re(η⁵-Cp)(BDI)], a series of rhenium(III)-halide complexes were prepared. escholarship.org The synthesis involved oxidation of the rhenium(I) center with reagents such as CuBr₂ or CuI to yield the corresponding Re(III)-bromide and -iodide products. escholarship.org This oxidative pathway underscores a powerful method for accessing the Re(III) state. However, it is noteworthy that the analogous reaction with CuF₂ did not yield the desired fluoride product, once again pointing to the distinct challenges associated with fluoride chemistry compared to other halides. escholarship.org

| Starting Complex (Oxidation State) | Reagent | Product Complex (Oxidation State) | Reaction Type | Ref |

| Rhenium(V) precursor | PNPR ligand | [ReIIICl₃(PNPR)] | Reduction-Substitution | rsc.org |

| Na[Re(η⁵-Cp)(BDI)] (Re I) | CuBr₂ | Re(Br)(η⁵-Cp)(BDI) (Re III) | Oxidation-Substitution | escholarship.org |

| Na[Re(η⁵-Cp)(BDI)] (Re I) | CuI | Re(I)(η⁵-Cp)(BDI) (Re III) | Oxidation-Substitution | escholarship.org |

Synthesis of Rhenium(III) Fluoride Coordination Complexes

Coordination complexes of rhenium(III) fluoride are typically synthesized by introducing fluoride ions to a suitable rhenium(III) precursor in the presence of stabilizing ligands. These ligands play a crucial role in the complex's formation, structure, and properties.

The synthesis of stable rhenium(III) fluoride complexes often relies on the use of multidentate chelate ligands and monodentate ancillary ligands. These ligands coordinate to the rhenium center, influencing its electronic structure and steric environment.

A significant synthetic route involves the oxidation of a low-valent rhenium(I) precursor. For example, the highly reactive salt Na[Re(η5-Cp)(BDI)], where Cp is cyclopentadienyl (B1206354) and BDI is N,N′-bis(2,6-diisopropylphenyl)-3,5-dimethyl-β-diketiminate, can be used to access a series of rhenium(III)–halide complexes. escholarship.org While reactions with copper(II) chloride and bromide proceed smoothly to yield the corresponding Re(III) complexes, the synthesis of the fluoride analogue, Re(F)(η5-Cp)(BDI), has proven more challenging, with attempted reactions using CuF2 being unsuccessful. escholarship.org This highlights the distinct reactivity of fluoride precursors in these systems.

Diphosphinoamine ligands with the general formula (Ph2PCH2CH2)2NR (PNPR) serve as effective chelate ligands for synthesizing six-coordinated rhenium(III) compounds. rsc.org Neutral complexes of the type [ReX3(PNPR)], where X is a halide, have been successfully prepared. rsc.org The synthetic method involves ligand-exchange and/or redox-substitution reactions starting from rhenium precursors in different oxidation states (III and V). rsc.org This methodology is adaptable for the inclusion of fluoride as the halide ligand.

Other chelate ligands, such as picolinate (B1231196) (pic), have also been employed in the formation of Re(III) halide complexes. researchgate.net Novel complexes with the general formula [ReX2(pic)(PPh3)2] demonstrate the versatility of using a combination of bidentate chelate ligands and ancillary phosphine (B1218219) ligands to stabilize the Re(III) center. researchgate.net

| Precursor | Ligands | Product Formula | Key Findings | Reference |

|---|---|---|---|---|

| Na[Re(η5-Cp)(BDI)] | Cyclopentadienyl (Cp), β-diketiminate (BDI) | Re(X)(η5-Cp)(BDI) (X=F, Cl, Br) | Synthesis of the fluoride complex (1-F) was notably difficult compared to other halides. escholarship.org | escholarship.org |

| Re(III) and Re(V) precursors | Diphosphinoamine (PNPR) | [ReX3(PNPR)] (X=Cl, Br) | Stable neutral complexes were formed via ligand-exchange or redox-substitution reactions. rsc.org | rsc.org |

| Rhenium precursors | Picolinate (pic), Triphenylphosphine (PPh3) | [ReX2(pic)(PPh3)2] | Demonstrates stabilization of Re(III) with a combination of chelate and ancillary ligands. researchgate.net | researchgate.net |

Controlling the spatial arrangement of ligands around the metal center (stereoselectivity) and the site of reaction (regioselectivity) is a key challenge in synthetic inorganic chemistry.

Stereoselectivity: The synthesis of rhenium(III) halide complexes with diphosphinoamine ligands, [ReX3(PNPR)], often results in the formation of specific isomers. rsc.org Depending on the substituent on the nitrogen atom of the ligand and the solvent used, either the facial or meridional isomer can be prevalent in both the solid state and in solution. rsc.org For instance, [ReCl3(PNPH)] shows a meridional configuration, whereas the methyl-substituted analogue, [ReBr3(PNPme)], prefers a meridional arrangement in the crystal but a facial one in solution. rsc.org Furthermore, rhenium-catalyzed reactions can achieve high levels of stereocontrol. A notable example is the rhenium-catalyzed [3+2] annulation of trifluoromethylated ketimines with acrylates, which produces cyclic β-CF3 β-amino esters with excellent cis-diastereoselectivity. bohrium.com

Regioselectivity: Rhenium complexes have been effectively used as catalysts to control the regioselectivity of organic transformations. High-valent oxo-rhenium complexes, such as ReIO2(PPh3)2 and ReOCl3(PPh3)2, when used with a silane (B1218182) reducing agent, can efficiently reduce aromatic nitro compounds. researchgate.net This catalytic system demonstrates remarkable regioselectivity, capable of reducing one nitro group in dinitrobenzenes to yield the corresponding nitroaniline, or selectively reducing an aromatic nitro group while leaving an aliphatic nitro group intact. researchgate.net Another advanced strategy for achieving regioselectivity is "rollover cyclometalation," where an uncoordinated donor atom in a ligand promotes a highly regioselective C–H bond activation at a specific site. mdpi.com This process provides a powerful tool for functionalizing C–H bonds in positions that are typically not accessible through other methods. mdpi.com

| Strategy Type | Example System | Outcome | Significance | Reference |

|---|---|---|---|---|

| Stereoselective | [ReX3(PNPR)] complexes | Formation of facial or meridional isomers. | Demonstrates control over the 3D arrangement of ligands around the Re(III) center. rsc.org | rsc.org |

| Stereoselective | Re-catalyzed [3+2] annulation | Excellent cis-diastereoselectivity in the product. | Highlights the ability of rhenium catalysts to create specific stereoisomers. bohrium.com | bohrium.com |

| Regioselective | Oxo-rhenium catalyzed reduction of nitroarenes | Selective reduction of one of two nitro groups. | Shows precise control over which functional group reacts in a molecule. researchgate.net | researchgate.net |

| Regioselective | Rollover Cyclometalation | Activation of a specific C-H bond. | Provides a method for highly regioselective C-H functionalization. mdpi.com | mdpi.com |

Novel Synthetic Approaches and Methodological Advancements

Recent progress in the synthesis of rhenium complexes has focused on developing more efficient, controlled, and innovative methodologies. These advancements include the use of novel precursors, reaction conditions, and catalytic strategies.

One significant advancement is the use of highly reactive, low-valent organometallic precursors to access higher oxidation states. The synthesis of Re(III)-halide complexes from the Re(I) salt Na[Re(η5-Cp)(BDI)] represents a modern approach that departs from traditional routes that often start with higher-valent, less reactive materials like rhenium oxides or chlorides. escholarship.orgthieme-connect.de

Solvothermal synthesis has emerged as a powerful one-pot method for creating complex molecular architectures. acs.org This technique, which involves heating reactants in a sealed vessel above the boiling point of the solvent, has been used to promote the self-assembly of trinuclear rhenium(I) complexes. acs.org Such methodologies offer potential pathways for constructing novel Re(III)-fluoride clusters and supramolecular structures.

A particularly innovative strategy has been developed for the synthesis of fluorine-18 (B77423) labeled compounds for applications like positron emission tomography (PET). rsc.orgnih.gov This "rhenium(I) complexation-dissociation" method uses a Re(I) carbonyl complex to activate a pyridine-based ligand towards nucleophilic fluorination. rsc.orgnih.gov Computational models suggest the rhenium center enhances the reaction through an electron-withdrawing effect and the possible formation of an acyl fluoride intermediate with an ancillary carbonyl ligand, which positions the fluoride for the substitution reaction. rsc.org After the radiofluorination is complete, the rhenium complex is thermally dissociated, releasing the desired fluorine-18 labeled organic molecule. rsc.orgnih.gov

| Approach | Principle | Example/Application | Advantage | Reference |

|---|---|---|---|---|

| Low-Valent Precursor Oxidation | Oxidizing a highly reactive low-valent Re(I) salt to form a stable Re(III) complex. | Synthesis of Re(III)-halides from Na[Re(η5-Cp)(BDI)]. escholarship.org | Provides a versatile and controlled entry into Re(III) chemistry from a highly reactive starting material. escholarship.org | escholarship.org |

| Solvothermal Synthesis | Using high temperature and pressure in a sealed system to drive reactions and self-assembly. | One-pot self-assembly of trinuclear Re(I) complexes. acs.org | Allows for the formation of complex, kinetically stable products in a single step. acs.org | acs.org |

| Complexation-Dissociation Strategy | Temporary complexation with a Re(I) moiety to activate a molecule for radiofluorination, followed by decomplexation. | Synthesis of fluorine-18 labeled pyridine (B92270) bidentate radiotracers. rsc.orgnih.gov | Enables the radiofluorination of molecules that are otherwise difficult to label. rsc.orgnih.gov | rsc.orgnih.gov |

Advanced Structural Elucidation of Rhenium Iii Fluoro Compounds

Crystallographic Analyses

Crystallographic methods are fundamental to revealing the solid-state structures of rhenium(III) fluoro compounds, providing precise data on atomic positions, bond lengths, and angles.

Single-crystal X-ray diffraction stands as the most definitive method for determining the atomic arrangement in crystalline solids. For rhenium(III) fluoro compounds, this technique has been instrumental in characterizing complex cluster anions. While a simple binary Rhenium(III) trifluoride (ReF₃) is not extensively characterized as a simple monomeric crystal, detailed structural analyses have been performed on more complex fluoride-containing Re(III) clusters. wikipedia.org

A key initial step in single-crystal X-ray analysis is the determination of the unit cell dimensions and the crystal's space group, which defines its symmetry. An example is the compound {Ni(H₂O)₆₄}[Re₄F₁₈]·4H₂O, which contains a tetranuclear rhenium(III) fluoride (B91410) anion. researchgate.net The crystallographic analysis of this compound revealed a triclinic crystal system. researchgate.net

The specific unit cell parameters and space group for this Re(III) fluoro compound are detailed in the table below. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 6.6620(9) Å |

| b | 9.7121(13) Å |

| c | 11.2007(15) Å |

| α | 67.644(2)° |

| β | 83.827(2)° |

| γ | 84.366(2)° |

Table 1: Unit Cell Parameters for {Ni(H₂O)₆₄}[Re₄F₁₈]·4H₂O. researchgate.net

Single-crystal X-ray diffraction allows for the precise mapping of the coordination environment around the metal centers. In many rhenium compounds, including its fluorides and oxyfluorides, the rhenium atom is found in an octahedral coordination environment. wikipedia.orgwikipedia.org For instance, in various hexanuclear rhenium(III) cluster complexes, the six rhenium atoms themselves form an octahedron, and the terminal ligands complete the coordination sphere of each metal center. acs.org This octahedral arrangement is a common motif in the coordination chemistry of rhenium. acs.org In the tetranuclear anion [Re₄F₁₈]⁶⁻, each rhenium(III) ion is coordinated by fluorine atoms, creating a complex structure. researchgate.net The Re-F bond distances in this cluster have been determined to range from 1.854(6) to 2.008(5) Å. researchgate.net

A prevalent feature in the structural chemistry of metal fluorides is the formation of extended structures through bridging fluoride ligands. wikipedia.org Single-crystal X-ray studies on rhenium fluoro compounds have confirmed this tendency. For example, rhenium oxide tetrafluoride consists of endless chains of molecules linked by cis-bridging fluorine atoms. rsc.org Similarly, some rhenium oxyfluorides form fluorine-bridged chain polymers or cyclic trimers and tetramers. x-mol.com

The investigation of the [Re₄F₁₈]⁶⁻ anion provides a clear example of fluoride bridging in a Re(III) compound. The structure reveals that the four Re(III) centers are linked by two different types of bridging fluorine atoms: two µ-bridging fluorine atoms and two di-µ-bridging fluorine atoms, creating a stable polynuclear cluster. researchgate.net

Neutron diffraction is a powerful technique for structural analysis, particularly for compounds containing both very heavy and very light atoms, such as rhenium and fluorine. Because neutrons scatter from atomic nuclei rather than electrons, the scattering power does not vary dramatically with atomic number. This allows for the precise localization of light atoms like fluorine, which can be difficult to pinpoint accurately with X-rays in the presence of a heavy scatterer like rhenium. iaea.org

While specific neutron powder diffraction studies focusing solely on Rhenium(III) trifluoride are not prominently documented, the technique has been successfully applied to other rhenium fluorides. A notable example is the study of rhenium heptafluoride (ReF₇), where high-resolution powder neutron diffraction at 1.5 K was used to definitively determine its distorted pentagonal bipyramidal structure. nih.govwikipedia.org This demonstrates the capability of the technique to solve complex fluoride structures where the positioning of the fluorine atoms is critical. nih.gov

The application of GED to rhenium fluorides has yielded significant insights, particularly for species that are volatile enough for such analysis. A combined gas electron diffraction/mass spectrometry (GED/MS) study of the vapor over rhenium tetrafluoride (ReF₄) at 471 K revealed that the gas phase contains dimeric molecules, Re₂F₈. mdpi.comresearchgate.net The structural analysis determined that the Re₂F₈ molecule has D₄h symmetry, featuring a triple bond between the two rhenium atoms. mdpi.comresearchgate.net The technique has also been applied to determine the structure of other volatile species like rhenium heptafluoride (ReF₇) and rhenium oxypentafluoride (ReOF₅). wikipedia.orgmcmaster.ca

| Molecule | Symmetry | r(Re-Re) | r(Re-F) | ∠(Re-Re-F) |

| Re₂F₈ | D₄h | 2.264(5) Å | 1.846(4) Å | 99.7(0.2)° |

Table 2: Geometric Parameters of the Re₂F₈ Molecule in the Gas Phase Determined by GED. mdpi.com

Polymorphism and Phase Transition Studies in Rhenium(III) Fluoro Solids

The study of polymorphism and phase transitions requires a substance to exist as a stable solid in at least one crystalline form. Due to the reported inability to isolate Rhenium(III) trifluoride in a stable, condensed phase, there are no experimental studies on its polymorphism or solid-state phase transitions. dokumen.pub Such investigations are contingent upon the synthesis of a stable, crystalline solid, which has not been achieved for ReF₃.

In contrast, other rhenium fluoro compounds, which are often mistaken for ReF₃ due to similar nomenclature, have been studied. For example, Rhenium trifluoride dioxide (ReO₂F₃), a distinct compound with rhenium in a higher oxidation state, is known to exhibit polymorphism, existing in at least four different crystalline forms. wikipedia.org These include polymeric chains and cyclic trimers and tetramers. wikipedia.org Similarly, extensive research has been conducted on the phase transitions of rare-earth trifluorides (REF₃, where RE is a lanthanide), which can transition between orthorhombic and hexagonal crystal systems under high pressure. acs.org However, these findings are specific to the named compounds and are not applicable to Rhenium(III) trifluoride.

Spectroscopic Characterization Methodologies

Spectroscopic analysis is fundamental to elucidating the structure and bonding of chemical compounds. However, the applicability of many standard techniques is limited for a species like Rhenium(III) trifluoride, given its reported instability in the solid state and the challenges of handling it in the gas phase.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a "molecular fingerprint" by probing the vibrational modes of a molecule. acs.org For a definitive structural and symmetry assignment of Rhenium(III) trifluoride, these spectra would be essential.

Currently, there is a lack of published, experimentally verified Infrared or Raman spectra specifically for Rhenium(III) trifluoride. The instability of the compound in the condensed phase prevents analysis of the solid, and obtaining spectra of the high-temperature gaseous species is technically challenging and has not been reported in detail.

For comparison, the vibrational spectra of the stable compound Rhenium trifluoride dioxide (ReO₂F₃) have been studied in detail using matrix isolation techniques. rsc.orgrsc.org These studies have been crucial in determining its C₂ᵥ symmetry. rsc.orgrsc.org It is critical to reiterate that this data pertains to ReO₂F₃ and not ReF₃.

Table 1: Availability of Vibrational Spectroscopy Data

| Compound | Technique | Data Availability | Notes |

|---|---|---|---|

| Rhenium(III) trifluoride (ReF₃) | IR / Raman | Not Available | Compound is reportedly unstable in the condensed phase required for standard measurements. dokumen.pub |

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and observing the dynamic behavior of molecules in solution. alfa-chemistry.comnih.gov For fluorine-containing compounds, ¹⁹F NMR is particularly informative due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. uoregon.edu

There are no reported ¹⁹F NMR or other solution-state NMR studies for Rhenium(III) trifluoride. This is a direct consequence of two primary factors:

Insolubility: Simple metal halides like ReF₃ are expected to be polymeric solids with strong covalent or ionic character, rendering them insoluble in common NMR solvents.

Instability: As previously noted, ReF₃ has not been isolated as a stable compound in the condensed phase, precluding its dissolution to form a sample for analysis. dokumen.pub

Consequently, the elucidation of its solution-state structure and dynamics via NMR is not feasible.

Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. For transition metal compounds, this data is used in ligand field analysis to determine parameters such as the ligand field splitting energy, which describes the interaction between the metal d-orbitals and the surrounding ligands.

No experimental UV-Vis absorption spectra for Rhenium(III) trifluoride have been published. Analysis of solid samples, often performed using diffuse reflectance spectroscopy, is not possible as a stable solid has not been isolated. dokumen.pub The characterization of the high-temperature gas phase via this method has not been reported. Therefore, a ligand field analysis based on experimental data for ReF₃ cannot be performed.

Studies on other rhenium complexes, such as supported ReOₓ/Al₂O₃ catalysts, have utilized UV-Vis spectroscopy to characterize the electronic state and coordination of rhenium, but this information is specific to those systems. researchgate.net

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which aids in structural elucidation. chemguide.co.ukwikipedia.orggbiosciences.com

While a condensed phase of Rhenium(III) trifluoride is not available for analysis, the reported generation of gaseous ReF₃ suggests that mass spectrometry is the most likely technique to have characterized it. dokumen.pub A report indicates that gaseous ReF₃ can be formed by the electrical explosion of rhenium metal in an SF₆ atmosphere. dokumen.pub However, detailed mass spectra, including the definitive molecular ion peak (M⁺) and a comprehensive fragmentation pattern, are not available in the accessible scientific literature. Such data would be invaluable for confirming the molecular formula and providing insights into the bonding and stability of the gaseous molecule.

Table 2: Expected Mass Spectrometry Fragments for Gaseous ReF₃

| Ion | Formula | Description | Status |

|---|---|---|---|

| [ReF₃]⁺ | ReF₃ | Molecular Ion | Reported to exist in gas phase, but spectrum not published. dokumen.pub |

| [ReF₂]⁺ | ReF₂ | Fragment from loss of one F atom | Hypothetical |

| [ReF]⁺ | ReF | Fragment from loss of two F atoms | Hypothetical |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. It is a primary method for determining the oxidation states of elements in solid compounds.

As XPS requires a solid sample, and Rhenium(III) trifluoride has not been isolated in a stable solid form, there are no XPS data available for this compound. dokumen.pub Therefore, direct experimental confirmation of the Rhenium(III) oxidation state in a pure fluoride compound using this technique has not been possible.

Analysis of Metal-Metal Bonding in Rhenium(III) Fluoro Clusters and Dimers

The investigation of metal-metal bonding in rhenium(III) fluoro compounds reveals a rich and complex interplay of electronic and structural factors. Unlike simpler ionic or covalent compounds, these species often feature direct, strong interactions between rhenium atoms, leading to the formation of polynuclear clusters and dimers with distinct properties. The elucidation of these Re-Re bonds, particularly their lengths and multiplicities, has been a subject of significant experimental and theoretical research.

Experimental Determination of Re-Re Bond Lengths and Multiplicity

The primary experimental technique for determining the precise distances between metal atoms in clusters and dimers is single-crystal X-ray diffraction. This method provides detailed three-dimensional structural data, from which Re-Re bond lengths can be accurately measured. The multiplicity of these bonds, however, is often inferred from a combination of the bond distance and theoretical calculations, as direct experimental measurement of bond order is not straightforward.

A significant example is found in the tetranuclear rhenium fluoride cluster, {Ni(H₂O)₆₄}[Re₄F₁₈]·4H₂O. osti.govresearchgate.net X-ray diffraction analysis of this compound revealed a complex [Re₄F₁₈]⁶⁻ anion containing four Re(III) centers. osti.govresearchgate.net Within this cluster, a particularly short Re-Re distance of 2.3631(6) Å was identified. osti.govresearchgate.net This bond length is considerably shorter than what would be expected for a single bond, strongly suggesting the presence of multiple bonding between the rhenium atoms. osti.govresearchgate.net Theoretical calculations, including Mayer-Mulliken and natural localized molecular orbital bond order analyses, have supported this interpretation, indicating a Re=Re double bond with a calculated bond order of approximately 1.81–1.88. osti.govresearchgate.net

Another crucial class of compounds for understanding Re-Re multiple bonding is the dimeric dianion [Re₂F₈]²⁻. nih.govmdpi.comnih.gov In this Re(III), d⁴-d⁴ system, the two rhenium atoms are bridged by eight fluoride ligands in a paddlewheel configuration. nih.govacs.org Experimental studies on analogous octahalodirhenate(III) anions, [Re₂X₈]²⁻ (where X = Cl, Br, I), have established the existence of a quadruple bond between the rhenium atoms. nih.govmdpi.com These dianions exhibit very short Re-Re distances, typically in the range of 2.19–2.25 Å, which is consistent with a high-order metal-metal bond. nih.govmdpi.com The eclipsed geometry of the two ReF₄ units in the [Re₂F₈]²⁻ dianion is a key structural indicator of this quadruple bond. nih.govmdpi.com

For comparison, the neutral Re₂F₈ molecule, which contains Re(IV) ions (d³-d³), has been studied in the gas phase by gas electron diffraction/mass spectrometry (GED/MS). nih.govmdpi.comnih.gov This species was found to have a longer Re-Re bond length of 2.264(5) Å. nih.govmdpi.comnih.gov The increase in bond length from the Re(III) dianion to the neutral Re(IV) dimer corresponds to a reduction in bond order from a quadruple to a triple bond. mdpi.comnih.gov

Table 1: Experimental Re-Re Bond Lengths in Rhenium Fluoro Compounds

| Compound/Ion | Rhenium Oxidation State | Experimental Technique | Re-Re Bond Length (Å) | Inferred Bond Multiplicity |

|---|---|---|---|---|

| [Re₄F₁₈]⁶⁻ | +3 | Single-Crystal X-ray Diffraction | 2.3631(6) osti.govresearchgate.net | Double (2) |

| [Re₂F₈]²⁻ | +3 | X-ray Crystallography (by analogy) | 2.19–2.25 nih.govmdpi.com | Quadruple (4) |

| Re₂F₈ | +4 | Gas Electron Diffraction (GED) | 2.264(5) nih.govmdpi.comnih.gov | Triple (3) |

Structural Implications of d-Orbital Interactions

The formation of multiple bonds between rhenium atoms is a direct consequence of the spatial orientation and overlap of their d-orbitals. bhu.ac.in In a dimeric structure like [Re₂X₈]²⁻, the interaction between the d-orbitals of the two Re(III) centers gives rise to a series of molecular orbitals that define the σ, π, and δ components of the multiple bond. bhu.ac.inacs.org

The Re(III) ion has a d⁴ electron configuration. In a dinuclear complex, the eight d-electrons from the two metal centers populate the newly formed molecular orbitals. bhu.ac.in The bonding scheme is generally understood as follows:

σ (sigma) bond: Formed by the overlap of the d(z²) orbitals along the axis connecting the two rhenium nuclei. This is the strongest component of the metal-metal bond. bhu.ac.in

π (pi) bonds: Two degenerate π bonds are formed by the "sideways" overlap of the d(xz) and d(yz) orbitals. bhu.ac.in

δ (delta) bond: This fourth bond is formed by the face-to-face overlap of the d(xy) orbitals. bhu.ac.in The δ-bond is the weakest component and is highly sensitive to the geometry of the complex. acs.org

The complete quadruple bond has an electronic configuration of σ²π⁴δ². nih.govmdpi.com The existence of the δ-bond has a profound structural implication: it forces the two ReX₄ units into an eclipsed conformation. bhu.ac.in In a staggered conformation, the overlap between the d(xy) orbitals would be zero, and the δ-bond could not form. bhu.ac.in Therefore, the observation of an eclipsed geometry is strong evidence for the presence of a δ-bond and, by extension, a quadruple Re-Re bond. bhu.ac.in

In the case of the neutral Re₂F₈ dimer, the rhenium atoms are in the +4 oxidation state (d³). With only six d-electrons available from the two metal centers, the δ-bonding orbital is unoccupied. The resulting electronic configuration is σ²π⁴, corresponding to a triple bond. mdpi.comnih.gov This loss of the δ-bonding interaction explains the longer Re-Re bond distance and the reduced bond order compared to the [Re₂F₈]²⁻ anion. mdpi.comnih.gov

The interactions between the d-orbitals of the rhenium atoms and the orbitals of the bridging fluoride ligands can also influence the energy levels of the molecular orbitals, sometimes leading to more complex electronic structures than this simplified model suggests. researchgate.net Nevertheless, the fundamental concept of forming σ, π, and δ bonds through d-orbital overlap provides a powerful framework for understanding the exceptionally short bond distances and specific geometries observed in rhenium(III) fluoro clusters and dimers. bhu.ac.in

Electronic Structure and Bonding in Rhenium Iii Fluoride Systems

Computational Chemistry Approaches for Electronic Structure Determination

Computational chemistry serves as an indispensable tool for elucidating the electronic properties of rhenium(III) fluoride (B91410) compounds, which are often found as dimers or larger clusters rather than simple monomers.

Density Functional Theory (DFT) is a prominent and widely used computational method for investigating the electronic structure of rhenium fluoride systems. wikipedia.orgscispace.com It has proven effective for studying the geometry and electronic properties of complex molecules like the dimeric rhenium fluorides. nih.gov For instance, DFT calculations have been successfully used to study the structural properties of Re₂X₈ molecules (where X is a halogen), with the results showing good agreement with experimental data for related dianions. mdpi.com These calculations are crucial for understanding the nature of chemical bonds and for interpreting experimental results. researchgate.net

Several DFT approaches, in conjunction with methods like Natural Population Analysis (NPA), Natural Bond Orbital (NBO), and Atoms in Molecules (AIM), have been employed to characterize the Re-Re and Re-F bonds. researchgate.netnih.gov DFT has also been used to support spectroscopic studies of rhenium complexes in the presence of fluoride ions, helping to understand structural and electronic changes upon anion binding. researchgate.net The choice of functional and basis set is critical, and studies have often benchmarked different DFT methods to find the best agreement with experimental parameters. mdpi.com

For systems with complex electronic structures, such as those with multiple metal-metal bonds, single-reference methods like DFT may not always be sufficient. In these cases, ab initio and multireference methods are employed to provide a more accurate description.

Calculations using the complete active space self-consistent field (CASSCF) method have been performed on dimeric rhenium fluoride systems. nih.govmdpi.com For the Re₂F₈ molecule, CASSCF calculations showed that the ground electronic state's wave function is dominated by a single determinant (86% weight), indicating that single-reference methods like DFT are largely appropriate for this specific system. mdpi.comnih.gov The active space in these calculations typically includes the molecular orbitals formed from the 5d orbitals of the two rhenium atoms. mdpi.com Further refinement of the energy calculations is often achieved using multireference second-order perturbation theory (MCQDPT2). researchgate.net High-level ab initio calculations have also been essential in understanding the multi-configurational nature of the ground states in other complex rhenium systems. chemrxiv.org

Based on available research, the application of molecular dynamics (MD) simulations specifically to rhenium(III) fluoride systems is not widely documented. While MD simulations are a powerful tool for studying the dynamic behavior of molecules and materials, existing studies on rhenium have focused on other systems. rsc.org For example, MD simulations have been used to investigate the properties of tungsten-rhenium alloys, the growth of carbon nanotubes on rhenium catalysts, and the behavior of rhenium in nickel-based superalloys. researchgate.net Similarly, ab initio molecular dynamics have been applied to compounds like scandium trifluoride (ScF₃) and rhenium trioxide (ReO₃) to understand their lattice dynamics, but not to rhenium(III) fluoride itself. researchgate.net

Molecular Orbital Theory and Bonding Nature Analysis

Molecular orbital (MO) theory provides the framework for understanding the intricate bonding in rhenium(III) fluoride clusters, particularly the nature of the direct Re-Re interactions and the Re-F bonds.

The formation of multiple bonds between rhenium atoms is a hallmark of its chemistry, and Rhenium(III) (with a d⁴ electron configuration) is particularly known for forming quadruple bonds. mdpi.com

In the context of rhenium(III) fluorides, the classic example is the dianion [Re₂F₈]²⁻. Theoretical studies confirm that the bond between the two Re(III) centers is a quadruple bond with a σ²π⁴δ² electronic configuration. nih.govmdpi.comnih.gov This arises from the interaction of the d-orbitals on the two metal centers. The δ-bond is formed from the overlap of the dₓ²-y² orbitals and is the highest occupied molecular orbital (HOMO) in this dianion. mdpi.com This strong quadruple bond results in a very short Re-Re internuclear distance. nih.gov

In other Re(III) fluoride systems, different orders of Re-Re bonds are observed. For example, in the tetranuclear cluster [Re₄F₁₈]⁶⁻, theoretical calculations confirm the presence of a Re=Re double bond, with a calculated bond order of approximately 1.8-1.9. researchgate.netosti.gov This interaction consists of one sigma (σ) bond and one pi (π) bond. researchgate.net

| Rhenium(III) Fluoride System | Re-Re Bond Type | Electronic Configuration | Calculated Bond Order | Experimental Re-Re Distance (Å) |

| [Re₂F₈]²⁻ | Quadruple | σ²π⁴δ² | ~4 | 2.19–2.25 mdpi.comnih.gov |

| [Re₄F₁₈]⁶⁻ | Double | σ, π | 1.81 - 1.88 researchgate.netosti.gov | 2.3631 researchgate.netosti.gov |

Table 1: Comparison of Re-Re bonding characteristics in different Rhenium(III) fluoride cluster systems.

The nature of the bond between rhenium and fluorine has also been investigated using computational methods. Natural Bond Orbital (NBO) analysis performed on the related Re₂F₈ molecule (containing Re(IV)) shows that the Re-F bond order is close to 1, consistent with a single bond. mdpi.com

The polarity and character of the Re-F bond can be inferred from population analysis, which calculates the net charges on the atoms. In the [Re₂F₈]²⁻ dianion, there is a significant charge separation between the rhenium and fluorine atoms, as determined by Natural Population Analysis (NPA). This indicates a bond with substantial ionic character, which is expected given the high electronegativity of fluorine. The Re-F bond distances in these clusters typically range from approximately 1.85 Å to 2.01 Å, depending on whether the fluorine atom is terminal or bridging. researchgate.netosti.gov

| System | Bond Analysis Method | Calculated Re-F Bond Order | Calculated Atomic Charges (NPA) | Re-F Bond Distance (Å) |

| Re₂F₈ (Re(IV) reference) | NBO | ~1.0 mdpi.com | Re: +1.28, F: -0.32 mdpi.com | 1.846 nih.gov |

| [Re₄F₁₈]⁶⁻ (Re(III)) | - | - | - | 1.854 - 2.008 researchgate.netosti.gov |

Table 2: Properties of the Rhenium-Fluorine bond in rhenium fluoride systems.

Electron Density Distribution and Topological Analysis (e.g., AIM)

The quantum theory of atoms in molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density function, ρ(r). mdpi.comresearchgate.net This analysis localizes critical points in the electron density, such as bond critical points (BCPs), which are indicative of a chemical bond. researchgate.netnih.gov The properties at these BCPs, including the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interatomic interactions.

While data for monomeric ReF₃ is scarce, studies on related dimeric rhenium fluoride anions provide insight into the Re-F bond and the characteristic Re-Re multiple bonds. For the dianion [Re₂F₈]²⁻, which contains Re(III) centers, topological analysis of the electron density has been performed to characterize its bonding. mdpi.comresearchgate.net In this system, the analysis confirms the nature of both the Rhenium-Fluorine and the significant Rhenium-Rhenium interactions. The Re-F bonds exhibit features of a polar covalent interaction, while the analysis of the Re-Re region is crucial for understanding the quadruple bond between the metal centers. researchgate.net

For the related Re(IV) dimer, Re₂F₈, AIM and Natural Bond Orbital (NBO) analyses demonstrate agreement in the calculated bond orders, with the Re-Re bond order being greater than two and the Re-F bond order close to one. mdpi.com The net charges on the rhenium and fluorine atoms in this system point to a significant ionic character in the Re-F bond. mdpi.com

Table 1: Topological Analysis of Electron Density in Re₂F₈ (Re(IV) system) Data presented for the related Re(IV) system as a reference for Re-F interactions.

| Bond | Bond Order (AIM/NBO) | Bond Ellipticity (ε) |

|---|---|---|

| Re-Re | > 2 | 0 |

| Re-F | ~ 1 | - |

This table is based on data for the Re(IV) dimer, Re₂F₈, and illustrates the application of topological analysis to rhenium fluorides. The bond ellipticity of zero for the Re-Re bond confirms its σ²π⁴ character in this specific compound. mdpi.com

Analysis of d-Orbital Configurations and Crystal Field Effects

The Rhenium(III) ion possesses a d⁴ electron configuration. mdpi.comnih.gov In a hypothetical octahedral ligand field, as described by Crystal Field Theory, the five degenerate d-orbitals split into two sets: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dz², dx²-y²). libretexts.orglibretexts.org For a d⁴ ion, two possible electron configurations can arise depending on the magnitude of the crystal field splitting energy (Δo) compared to the spin-pairing energy (P). umb.edu

High-spin configuration (t₂g³ eg¹): Occurs when Δo < P (weak-field ligands). Electrons occupy the higher-energy eg orbitals before pairing in the t₂g orbitals, maximizing spin multiplicity.

Low-spin configuration (t₂g⁴ eg⁰): Occurs when Δo > P (strong-field ligands). Electrons will pair in the lower-energy t₂g orbitals before occupying the eg set. umb.edu

However, the chemistry of Rhenium(III) is dominated by the formation of strong metal-metal bonds, a feature not captured by simple crystal field theory. In dimeric systems like the [Re₂X₈]²⁻ anion (where X is a halogen), the interaction between the d-orbitals of the two Re(III) centers is paramount. nih.govacs.org The formation of a quadruple Re-Re bond in these species is explained by the specific overlap of these d-orbitals, leading to the creation of one σ bond, two π bonds, and one δ bond. nih.goviupac.org The resulting molecular orbital configuration is generally represented as σ²π⁴δ², which accounts for the eight valence d-electrons (four from each Re(III) ion) and explains the observed diamagnetism of these compounds. nih.goviupac.org

Spin-Orbit Coupling and Magnetic Properties (e.g., Temperature-Independent Paramagnetism)

For heavy elements like rhenium, spin-orbit coupling (SOC)—the interaction between an electron's spin and its orbital angular momentum—is a significant effect that can strongly influence magnetic properties. aps.orgmpg.deacs.org One consequence of strong SOC in certain transition metal complexes is Temperature-Independent Paramagnetism (TIP). gcwk.ac.inscience.gov

TIP, also known as Van Vleck paramagnetism, is a weak form of paramagnetism that, unlike Curie paramagnetism, does not vary with temperature. gcwk.ac.inarxiv.org It arises from the mixing of the electronic ground state with excited states under the influence of an external magnetic field. gcwk.ac.in This effect is inversely proportional to the energy difference between the coupled states; it can become significant when spin-orbit coupling is large, as is the case for rhenium. iupac.orgarxiv.org For some d¹ octahedral complexes, spin-orbit coupling can remove the degeneracy of the ground state, leading to a zero magnetic moment at the first order, with the observed magnetic susceptibility arising from the temperature-independent term. iupac.org

While these principles apply to rhenium, the actual magnetic behavior of most Rhenium(III) compounds is dominated by the strong Re-Re bonding. In polynuclear clusters, such as those formed by Rhenium(III) halides, the d-electrons are involved in forming the metal-metal bonds, leading to electron pairing. iupac.org Consequently, many of these compounds, including those related to Rhenium(III) chloride, are diamagnetic, and any underlying temperature-independent paramagnetism is masked by this stronger effect. iupac.org

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be vital for their identification and characterization, especially for species that are difficult to isolate. ethz.chacs.org Methods like Density Functional Theory (DFT) can be used to calculate vibrational frequencies (Raman and IR spectra) and electronic transitions. researchgate.netuef.fi

While predicted spectra for monomeric ReF₃ are not available, theoretical calculations have been performed on more complex Rhenium(III) fluoride clusters. For the tetranuclear anion [Re₄F₁₈]⁶⁻, found in the compound {Ni(H₂O)₆₄}[Re₄F₁₈]·4H₂O, DFT calculations have been used to predict its Raman spectrum. researchgate.netosti.gov The theoretical spectrum aids in the assignment of experimentally observed vibrational modes. researchgate.netosti.gov

Table 2: Predicted Raman Spectrum for the [Re₄F₁₈]⁶⁻ Anion This table presents theoretically predicted Raman bands for a known tetranuclear Re(III) fluoride cluster.

| Predicted Frequency (cm⁻¹) | Assignment |

|---|---|

| ~730 | Re₄F₁₈ Ring Breathing |

| 167 - 600 (multiple bands) | Re-F stretching modes |

This table is based on data from the computational study of {Ni(H₂O)₆₄}[Re₄F₁₈]·4H₂O. researchgate.netosti.gov These calculations confirm that specific vibrational modes, such as the ring breathing mode, are characteristic of the cluster's structure. osti.gov

Reactivity and Reaction Mechanisms of Rhenium Iii Fluoro Compounds

Lewis Acidity/Basicity and Adduct Formation

The ability of a rhenium fluoride (B91410) compound to act as a Lewis acid (electron pair acceptor) or Lewis base (electron pair donor) is fundamental to its reactivity. Lewis acidity is a key factor in the formation of adducts, where the rhenium compound binds to a Lewis base.

While information specifically on Rhenium(III) trifluoride is scarce, the behavior of other rhenium oxyfluorides and related compounds offers valuable parallels. For instance, rhenium trioxide fluoride (ReO₃F) readily forms adducts with the formula ReO₃FL₂ with Lewis bases like diethyl ether and acetonitrile (B52724). wikipedia.org Similarly, rhenium dioxide trifluoride (ReO₂F₃) behaves as a Lewis acid, reacting with sources of fluoride ions to form the [ReO₂F₄]⁻ anion. canada.ca The formation of an isolable 1:2 adduct with pyridine (B92270) by a tungsten tetrafluoride complex, W(NC₆F₅)F₄, indicates a Lewis acidity comparable to tungsten oxytetrafluoride (WOF₄). uleth.ca

Computational methods, such as calculating the Fluoride Ion Affinity (FIA), are used to create a quantitative scale of Lewis acidity. tu-darmstadt.de These studies help in understanding the thermodynamic stability of adducts formed between a Lewis acid and an electron donor like the fluoride ion. tu-darmstadt.de Generally, metal centers with higher oxidation states and electron-withdrawing ligands, such as fluoride, tend to exhibit stronger Lewis acidity. This allows them to form stable adducts with a variety of Lewis bases. researchgate.net

Ligand Exchange and Substitution Dynamics

Ligand exchange and substitution are fundamental reactions for modifying the coordination sphere of a metal complex, thereby tuning its reactivity and properties. In rhenium(III) complexes, the dynamics of these reactions can vary significantly depending on the nature of the other ligands present.

The terminal ligands on the robust {Re₆(μ₃-S)₈}²⁺ core of hexanuclear rhenium(III) complexes are generally considered moderately inert to substitution reactions. acs.org However, stepwise ligand substitutions can be achieved. acs.org For example, photoirradiation of [Re₆(μ₃-S)₈Cl₆]⁴⁻ in the presence of an N-heteroaromatic ligand (L) leads to the formation of a mono-substituted complex, [Re₆(μ₃-S)₈Cl₅(L)]³⁻. acs.org

In contrast, attempts to synthesize rhenium(V) oxo-fluoride complexes using the hydrotris(1-pyrazolyl)borate (Tp) ligand have proven difficult. Reactions of TpRe(O)Cl₂ with fluoride sources such as NaF or AgF did not yield significant characterizable fluoro complexes. acs.org In one instance, extended refluxing of an iodide precursor with NaF resulted in fluorination at the boron atom of the Tp ligand rather than substitution at the rhenium center. acs.orgnih.gov This highlights the complex interplay of factors that control ligand substitution, including the robustness of the supporting ligands. acs.org

Studies on fac-[Re(CO)₃(H₂O)₃]⁺ have shown that the water ligands are labile and can be substituted by various other ligands, a crucial aspect for the synthesis of new rhenium complexes. psu.eduresearchgate.net

Redox Chemistry and Electrochemical Behavior

The redox chemistry of rhenium is exceptionally rich, with compounds known for all oxidation states from -3 to +7. wikipedia.org Rhenium(III) compounds can undergo both oxidation and reduction, and their electrochemical behavior provides insight into the stability of different oxidation states.

The standard electrode potential for the Re³⁺(aq)/Re(s) couple is -0.318 V (for the reaction Re³⁺(aq) + 3 H₂O(l) ⇌ ReO₃(s) + 6 H⁺(aq) + 3 e⁻). pilgaardelements.com

A significant body of research exists on the electrochemical properties of hexanuclear rhenium(III) cluster complexes of the type [Re₆(μ₃-Q)₈X₆]⁴⁻ (where Q = S, Se; X = Cl, Br, I). acs.org These clusters exhibit well-defined, reversible one-electron redox processes. The potential of the Re₆(24e)/Re₆(23e) couple (corresponding to the oxidation of one Re(III) to Re(IV) in the cluster) is highly dependent on the nature of the terminal ligands (X). acs.orgnih.gov Substitution of terminal halide ligands with N-heteroaromatic ligands (L) systematically shifts the oxidation potential. acs.org A linear correlation is observed between the redox potential and parameters such as the ligand's acid dissociation constant (pKa) and Lever electrochemical parameters (Eₗ). acs.orgnih.gov

Table 1: Redox Potentials of Selected Rhenium(III) Complexes This interactive table provides data on the redox potentials of various rhenium(III) complexes.

| Complex | Redox Couple | Potential (V vs Ag/AgCl) | Reference |

|---|---|---|---|

| [Re₆(μ₃-S)₈Cl₆]⁴⁻ | Re₆(23e)/Re₆(24e) | 0.31 | nih.gov |

| trans-[Re₆(μ₃-S)₈Cl₄(py)₂]²⁻ | Re₆(23e)/Re₆(24e) | 0.77 | nih.gov |

| mer-[Re₆(μ₃-S)₈Cl₃(py)₃]⁻ | Re₆(23e)/Re₆(24e) | 1.03 | nih.gov |

| [Re₆(μ₃-S)₈Cl₅(cpy)]³⁻ | L⁰/L⁻ | -1.48 | acs.org |

Electrochemical studies in molten fluoride-borate salts have shown that the reduction of Re(VII) to rhenium metal can occur in a single step, Re(VII) → Re, and is a quasi-reversible, diffusion-controlled process. researchgate.netmdpi.com

Reaction with Other Inorganic Reagents

The reactivity of rhenium(III) fluoro compounds with other inorganic reagents is diverse. ontosight.ai Rhenium metal itself is resistant to hydrofluoric acid (HF) but dissolves in oxidizing acids like nitric acid to form perrhenic acid (HReO₄), where rhenium is in the +7 oxidation state. pilgaardelements.comwebelements.com

The thermal decomposition of the rhenium(III) fluoro complex (NH₄)₂[Re₂F₈]·2H₂O has been studied. osti.gov Heating this salt under a nitrogen atmosphere does not yield binary rhenium fluorides but instead leads to the formation of amorphous and then crystalline rhenium metal at higher temperatures (300-700 °C). osti.gov The proposed mechanism involves the release of HF gas. osti.gov

The synthesis of mixed-halide rhenium complexes often involves reactions with fluoride sources. For example, the reaction of rhenium pentachloride (ReCl₅) with tetramethylammonium (B1211777) fluoride ((CH₃)₄NF) in acetonitrile provides a simple and efficient method for synthesizing the pentachlorofluororhenate(V) anion, [ReCl₅F]⁻. sciforum.net This method avoids harsh reagents like F₂ gas or HF. sciforum.net

Mechanistic Investigations of Rhenium(III)-Assisted Reactions

Understanding the detailed step-by-step pathway, or mechanism, of reactions involving rhenium is crucial for designing new catalysts and synthetic routes. These investigations often combine computational modeling with experimental kinetic and thermodynamic studies.

Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms that are difficult to probe experimentally. whiterose.ac.uk While specific computational studies on Rhenium(III) trifluoride-assisted reactions are not widely reported, research on other rhenium systems provides a framework for mechanistic understanding.

For instance, computational modeling of a Rhenium(I)-mediated radiofluorination reaction suggests that the efficiency of the process is due to an electron-withdrawing effect by the metal center and the formation of an acyl fluoride intermediate. nih.govnih.govrsc.org This intermediate anchors the fluoride ion, facilitating its subsequent nucleophilic addition. nih.govnih.govrsc.org DFT and time-dependent DFT (TDDFT) have also been used to support spectroscopic studies of rhenium(I) complexes designed for fluoride ion sensing, explaining the electronic and structural changes upon fluoride binding. researchgate.netnih.gov These studies demonstrate the capability of computational chemistry to provide deep mechanistic insights into reactions at rhenium centers. whiterose.ac.ukresearchgate.net

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, which are essential for understanding and controlling chemical processes.

Kinetic studies on the gasification of solid rhenium metal by fluorine atoms have been performed, measuring the reaction probability as a function of temperature. dtic.mil The results indicate that rhenium's resistance to fluorine attack at high temperatures is limited. dtic.mil

In the context of organometallic rhenium chemistry, the kinetics of hydride transfer from a series of Rhenium(I) hydride complexes to various acceptors have been determined. nih.gov These studies established linear free-energy relationships (LFERs), showing that the rate of hydride transfer generally increases with a greater thermodynamic driving force. nih.gov However, the studies also highlighted that steric properties can cause large deviations from predictions based solely on thermodynamics, underscoring the importance of kinetic factors in catalyst design. nih.gov Thermodynamic studies of rhenium adsorption onto mesoporous silica (B1680970) have shown the process to be spontaneous and endothermic. researchgate.net The relationship between kinetics and thermodynamics is often complex; in some reactions, such as C-H versus C-F bond activation at other transition metals, the kinetic products mirror the thermodynamic stability. whiterose.ac.uk

Insufficient Information to Generate Article on Rhenium(III) Fluoride

Following a comprehensive search of scientific literature, it has been determined that there is insufficient available data to generate a thorough and scientifically accurate article on the "Advanced Applications and Functional Materials Derived from Rhenium(III) Fluoride" as per the requested outline.

The core issue is the nature of Rhenium(III) fluoride itself. Research indicates that pure Rhenium(III) fluoride (ReF₃) has not been successfully isolated in a stable, condensed phase. dokumen.pub While gaseous ReF₃ has been reported, its inherent instability and the inability to produce it in a solid or liquid form preclude its use in the applications specified in the detailed outline. The compound is noted to decompose immediately under the conditions of its synthesis. dokumen.pub

Consequently, there is no scientific literature available that details the use of Rhenium(III) fluoride in the following areas:

Catalytic Activity and Mechanistic Studies: No studies were found describing the use of Rhenium(III) fluoride in homogeneous catalysis, heterogeneous catalysis, or catalytic fluorination reactions. The existing research on rhenium-based catalysis focuses on other, more stable rhenium compounds and complexes in various oxidation states. nih.govacs.orgrsc.orgmdpi.com

Materials Science Applications: There is no evidence of Rhenium(III) fluoride being used as a precursor for the synthesis of advanced inorganic materials. Its instability makes it an unsuitable starting material for such processes. Furthermore, while materials with the Rhenium trioxide (ReO₃) crystal structure are a subject of interest for their tunable thermal expansion properties, this is a reference to a structural motif and does not pertain to the compound Rhenium(III) fluoride. iphy.ac.cnnih.gov No data exists on the thermal expansion properties of ReF₃ itself.

Given the strict requirement to focus solely on Rhenium(III) fluoride and to adhere to the provided scientific outline, it is not possible to create the requested article without resorting to speculation or including information on other compounds, which would violate the instructions. The foundational research on the applications of stable Rhenium(III) fluoride does not appear to exist.

Advanced Applications and Functional Materials Derived from Rhenium Iii Fluoride

Materials Science Applications

Applications in High-Temperature Systems

While Rhenium(III) fluoride (B91410) (ReF₃) itself is not typically used directly as a structural material, it serves as a potential precursor in the fabrication of high-purity rhenium coatings and components for high-temperature applications through processes like Chemical Vapor Deposition (CVD). The resulting elemental rhenium materials are critical in aerospace and high-temperature industrial systems due to their exceptional physical and mechanical properties.

Rhenium metal possesses one of the highest melting points of all elements at 3,180°C (5,760°F) and maintains significant strength at extreme temperatures. nasa.gov This makes it an ideal candidate for components such as rocket thrusters, jet engine parts, and heat shields that must operate in punishing environments. nasa.govsamaterials.com CVD is a practical and widely used method to fabricate complex, free-standing rhenium structures or to apply protective rhenium coatings onto other materials. nasa.gov In this process, a volatile rhenium-containing compound is vaporized, transported into a reaction chamber, and thermally decomposed on a heated substrate to deposit a dense, pure layer of rhenium metal.

Though specific industrial applications may utilize various volatile rhenium precursors, including chlorides and organometallics like dirhenium decacarbonyl (Re₂(CO)₁₀), rhenium fluorides are viable candidates due to their potential for volatility, a key requirement for CVD precursors. umich.edupleiades.online The process allows for the creation of thin, uniform coatings that protect underlying substrates from the harsh operating conditions of rocket engines, which can exceed 2200°C. nasa.gov

Key Properties of Rhenium for High-Temperature Applications:

| Property | Value/Characteristic | Significance in High-Temperature Systems |

| Melting Point | 3,180 °C (5,760 °F) | Ensures structural integrity at extreme operating temperatures found in aerospace propulsion. nasa.gov |

| High-Temperature Strength | Superior to most refractory metals | Resists deformation and failure under mechanical stress at high temperatures. |

| Oxidation Resistance | Poor (Requires Coating) | While the metal itself oxidizes, it is often protected by a more inert layer, such as iridium, also applied via CVD. nasa.gov |

| Fabrication Method | Chemical Vapor Deposition (CVD) | Allows for the creation of complex, near-net-shape components and protective coatings. nasa.gov |

Chemical Sensing Technologies and Recognition of Anions

The field of chemical sensing using rhenium has seen significant development, particularly in the detection and recognition of anions. However, this research area is dominated not by simple inorganic compounds like Rhenium(III) fluoride, but by sophisticated organometallic Rhenium(I) tricarbonyl diimine complexes. researchgate.netmorressier.com These larger molecules are specifically engineered with two key components: a recognition unit that selectively binds to a target anion and a signaling unit (the rhenium complex) that produces a measurable response upon binding. researchgate.net

The simple ionic structure of ReF₃ lacks the tailored binding pockets and complex electronic properties necessary for selective anion sensing. In contrast, Rhenium(I) complexes can be functionalized with ligands containing moieties such as amides, ureas, or thioureas. morressier.comresearchgate.net These groups provide hydrogen-bonding sites that can interact selectively with specific anions, like fluoride (F⁻), cyanide (CN⁻), and acetate (B1210297) (CH₃COO⁻). researchgate.netdigitellinc.com

Fluoride Ion Sensing Mechanisms

The detection of the fluoride ion is a major focus in anion sensing research due to its relevance in biological and environmental systems. Rhenium(I)-based sensors typically employ mechanisms centered on hydrogen bonding and deprotonation to achieve high selectivity and sensitivity.

Hydrogen Bonding: The primary interaction mechanism involves the formation of hydrogen bonds between N-H protons on the sensor's ligands (e.g., amide or urea (B33335) groups) and the highly electronegative fluoride anion. researchgate.netacs.org This non-covalent interaction is strong enough to cause a detectable change in the sensor's electronic properties. Rhenium(I) complexes with amide-containing ligands have demonstrated very strong interactions with anions through this type of charge-assisted hydrogen bonding. digitellinc.com

Deprotonation: In some cases, particularly with strongly basic anions like fluoride, the interaction can proceed beyond simple hydrogen bonding to the complete removal of a proton from the sensor molecule (deprotonation). researchgate.net This acid-base reaction causes a more dramatic and often irreversible change in the electronic structure of the complex, leading to a very clear signaling response, such as a distinct color change. morressier.com

Lewis Acid-Base Interaction: Some advanced sensors incorporate a Lewis acidic site, such as a triarylboron moiety, into the rhenium complex. The electron-deficient boron atom can directly interact with the electron-rich fluoride ion, triggering a spectroscopic response. acs.orgfigshare.com

Spectroscopic Response to Analyte Binding

The binding of an anion to a Rhenium(I) sensor complex induces changes in its electronic structure, which can be monitored through various spectroscopic techniques. This provides a quantifiable signal for the detection and measurement of the target analyte. researchgate.net

UV-Visible Absorption Spectroscopy: Anion binding often causes a noticeable color change (chromogenic response) and shifts in the complex's UV-Vis absorption spectrum. acs.org For instance, upon addition of a fluoride ion, the electronic transitions within the complex can change from a metal-to-ligand charge transfer (MLCT) to an intraligand charge transfer (ILCT), resulting in a different absorption profile. researchgate.net In one study, the addition of cyanide to a methanolic solution of a Rhenium(I) complex led to a remarkable spectral change, with a calculated binding constant (K_b) of 24,770 M⁻¹. acs.org The fluoride ion induced a less pronounced, but still measurable, spectral change in the same system. acs.org

Emission Spectroscopy: Many Rhenium(I) diimine complexes are luminescent (phosphorescent). Anion binding can significantly alter the emission properties of these complexes. This can manifest as either quenching ("turning off") or enhancement ("turning on") of the emission signal. researchgate.net This "off-on" switching provides a highly sensitive detection method with a low background signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to study the interaction between the sensor and the anion. The binding of an anion through hydrogen bonding causes a downfield shift in the signal of the involved N-H protons, confirming the binding event and providing information about the binding mode. researchgate.netmorressier.com

The table below summarizes the typical responses of a Rhenium(I)-based sensor to different anions.

| Analyte Anion | Typical Spectroscopic Response | Interaction Mechanism | Binding Constant (K_b) Range |

| Fluoride (F⁻) | Strong change in UV-Vis & Emission; may cause deprotonation. researchgate.net | Hydrogen Bonding, Deprotonation | High (e.g., ~10⁶ M⁻¹) researchgate.net |

| Cyanide (CN⁻) | Significant change in UV-Vis absorption. acs.org | Hydrogen Bonding | High (e.g., 24,770 M⁻¹) acs.org |

| Acetate (CH₃COO⁻) | Moderate change in UV-Vis absorption. acs.org | Hydrogen Bonding | Moderate (e.g., 2,170 M⁻¹) acs.org |

| Chloride (Cl⁻) | Less pronounced spectral change. acs.org | Hydrogen Bonding | Lower (e.g., 750-2863 M⁻¹) acs.org |

Reagents in Advanced Inorganic and Organometallic Synthesis

While complex rhenium compounds have diverse applications, simple inorganic halides like Rhenium(III) fluoride are fundamental building blocks in inorganic and organometallic synthesis. semanticscholar.orgumich.edu Such reagents serve as valuable starting materials for the preparation of more complex coordination compounds and organometallic molecules. msu.edu

The reactivity of metal halides allows them to be versatile precursors. For instance, the fluoride ligands in ReF₃ can be substituted by other ligands to create new rhenium complexes. This can be achieved through reactions with various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can be used to introduce carbon-metal bonds, transforming an inorganic precursor into an organometallic compound. msu.edu

Furthermore, fluorinated organometallic reagents, which are synthesized from precursors like metal fluorides, are themselves important in synthetic chemistry for introducing fluorinated alkyl or aryl groups (Rf) into organic molecules. researchgate.net The synthesis of novel Rhenium(I) complexes, such as those used for anion sensing or radiolabeling, often starts from a more basic rhenium source, which could include halides or carbonyls. researchgate.netrsc.org For example, the synthesis of certain Rhenium(I) anion sensors involves reacting a functionalized ligand with a Rhenium(I) tricarbonyl monomer, which itself is derived from a simpler rhenium precursor. researchgate.net

Future Research Directions and Challenges in Rhenium Iii Fluoride Chemistry

Exploration of Novel Synthetic Routes and Scalability

A primary challenge in the study of Rhenium(III) fluoride (B91410) is the difficulty in its synthesis and isolation. unlv.edu Traditional high-temperature fluorination of rhenium metal tends to produce higher-valent fluorides like ReF₆ and ReF₇. researchgate.net Future research must therefore focus on developing novel, low-temperature synthetic methodologies that can stabilize the +3 oxidation state.

Potential Research Avenues:

Reductive Fluorination: Investigating the controlled reduction of higher rhenium fluorides, such as the reaction of Rhenium(V) fluoride (ReF₅) or ReF₆ with mild reducing agents. For instance, a method analogous to the preparation of Ruthenium(III) fluoride via the reduction of Ruthenium(V) fluoride with iodine could be explored. wikipedia.org

Solvothermal Synthesis: Utilizing non-aqueous solvents under moderate temperatures and pressures to kinetically control product formation and prevent over-fluorination.

Chemical Vapor Deposition (CVD): Exploring CVD techniques with tailored precursor gases, which could allow for the deposition of thin films of ReF₃. This approach has been successful for depositing rhenium metal and its alloys from ReF₆. cdc.gov

Fluorination of Rhenium(III) Precursors: Employing mild fluorinating agents on stable Rhenium(III) compounds, such as Rhenium(III) chloride (ReCl₃), could provide a direct route to ReF₃.

A significant hurdle will be the scalability of any successful synthetic route. Methods developed on a laboratory scale must be assessed for their potential for larger-scale production to enable more extensive characterization and application studies.

| Synthetic Approach | Description | Potential Advantages | Key Challenges |

| Reductive Fluorination | Controlled reduction of ReF₅ or ReF₆. | Potentially clean reaction pathway. | Finding selective reducing agents; controlling reaction stoichiometry. |

| Solvothermal Synthesis | Reaction in a sealed, heated solvent system. | Access to metastable phases; crystalline products. | Solvent selection; product separation and purification. |